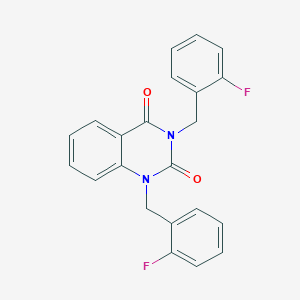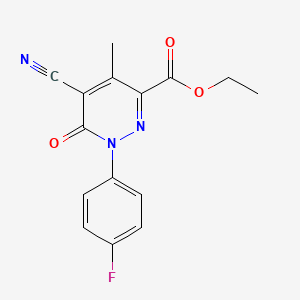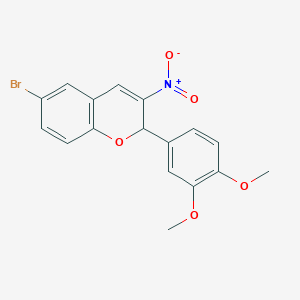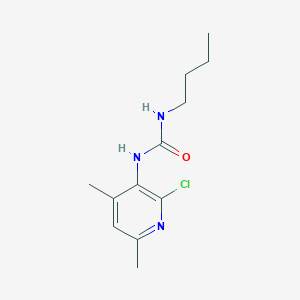
1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物の分子式はC17H11N3O2です。その調製方法と性質を調べてみましょう。
1-メチル-3-(8-ニトロキノリン-2-イル)キノリニウム: は、興味深い構造を持つ複素環式化合物です。キノリンファミリーに属し、その多様な生物活性のために広く研究されています。
準備方法
- 1つの合成経路は、1-メチルキノリン-2(1H)-オン骨格上の水素の酸化求核置換(SNH)を伴います。 具体的には、アリールアミノ誘導体は、1-メチル-5(6,7,8)-ニトロキノリン-2(1H)-オンの分子中の水素の直接求核置換によって得られます .
- 反応は、対応するアリールアミンを無水DMSOに溶解した溶液にNaH(鉱油中の分散液)を加えることで進行します。この方法は、高価な触媒を必要とせずにキノリン環の官能基化を可能にします。
化学反応解析
- 一般的な試薬には、求核剤と酸化剤があります。主要な生成物は、特定の反応条件と存在する置換基によって異なります。
1-メチル-3-(8-ニトロキノリン-2-イル)キノリニウム: は、酸化、還元、置換などのさまざまな反応を受けることができます。
科学研究への応用
- 化学では、この化合物は、他のキノリン誘導体の合成のための汎用性の高いビルディングブロックとして機能します。
- 生物学および医学では、研究者は、抗菌剤、抗ウイルス剤、または抗がん剤としての可能性を調査しています。
- 工業では、材料科学または蛍光プローブとして応用が見られる可能性があります。
化学反応の分析
Types of Reactions
1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-methyl-3-(8-amino-2-quinolyl)quinolinium, while substitution reactions can introduce various functional groups at the 8-position.
科学的研究の応用
1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
- 正確なメカニズムは、現在も活発な研究分野です。 細胞プロセスに影響を与え、特定の分子標的または経路と相互作用する可能性があります。
類似の化合物との比較
- 類似の化合物の直接リストはありませんが、メチル基、ニトロ基、およびキノリン骨格のユニークな組み合わせがこの化合物を際立たせていることに注意する価値があります。
- 研究者は、その独自の特性を理解するために、関連するキノリンと比較することがよくあります。
類似化合物との比較
Similar Compounds
1-Methyl-2-quinolone: Lacks the nitro group, resulting in different reactivity and biological activity.
8-Nitroquinoline: Lacks the methyl group, affecting its chemical properties and applications.
3-Nitroquinoline: The nitro group is positioned differently, leading to variations in reactivity and biological effects.
Uniqueness
1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H14N3O2+ |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
2-(1-methylquinolin-1-ium-3-yl)-8-nitroquinoline |
InChI |
InChI=1S/C19H14N3O2/c1-21-12-15(11-14-5-2-3-7-17(14)21)16-10-9-13-6-4-8-18(22(23)24)19(13)20-16/h2-12H,1H3/q+1 |
InChIキー |
YXZIDAJYRUUUFE-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11078368.png)
![Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11078374.png)
![Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-diethyl-2-thiophen-2-yl-1,3-diaza-](/img/structure/B11078377.png)

![3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid](/img/structure/B11078381.png)

![4-{3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11078390.png)

![3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B11078401.png)

![2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11078412.png)

![3,4,5-trimethoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11078423.png)
![1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11078426.png)
